(6-Chloroquinolin-8-yl)boronic acid
Description
(6-Chloroquinolin-8-yl)boronic acid is an aromatic boronic acid derivative featuring a quinoline backbone substituted with a chlorine atom at position 6 and a boronic acid group at position 6. The chlorine substituent enhances electron-withdrawing effects, which may modulate the compound’s acidity (pKa) and binding affinity toward diols or biological targets . Boronic acids, in general, are valued for their ability to form reversible covalent bonds with diols, enabling applications in sensing, drug delivery, and catalysis .
Properties
IUPAC Name |
(6-chloroquinolin-8-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVATBGAOSDRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Boronic acids, including (6-Chloroquinolin-8-yl)boronic acid, have shown promise in the development of anticancer agents. Studies indicate that compounds containing boronic acids can selectively target cancer cells by inhibiting the proteasome, a critical component in cellular regulation and protein degradation. For instance, derivatives of boronic acids have been synthesized that demonstrate significant cytotoxicity against various cancer cell lines, such as breast and colon cancer cells. The mechanism often involves the inhibition of the 20S proteasome, leading to the accumulation of pro-apoptotic factors like p53, which induces cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| AM 58 | Colon Carcinoma | 3.85 | Proteasome Inhibition |
| AM 114 | Colon Carcinoma | 1.49 | Proteasome Inhibition |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties, particularly against resistant bacterial strains. The design of these compounds is often based on their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies show that boronic acid derivatives can bind covalently to serine residues in these enzymes, effectively restoring the activity of β-lactam antibiotics against resistant strains .
Table 2: Antibacterial Efficacy Against Resistant Strains
| Compound | Bacterial Strain | Ki (µM) | Mechanism |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.004 | β-lactamase Inhibition |
| Compound B | E. coli (CTX-M-14) | 0.008 | β-lactamase Inhibition |
Role in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, where it can couple with aryl halides to form biaryl compounds. This property is particularly valuable in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .
Table 3: Cross-Coupling Reactions Involving this compound
| Reaction Type | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Aryl Halide | Biaryl Compounds |
| Negishi Reaction | Alkenyl Halide | Alkenylated Products |
Case Study: Anticancer Research
A notable study involved the synthesis of a series of boronic acid derivatives aimed at enhancing anticancer activity through selective proteasome inhibition. The study demonstrated that introducing a chloroquinoline moiety significantly increased the selectivity and potency against cancer cells compared to traditional compounds lacking this structure .
Case Study: Antibiotic Resistance
Another significant investigation focused on developing boronic acid-based inhibitors for class C β-lactamases. The study revealed that certain derivatives could restore the efficacy of existing antibiotics against resistant strains like Pseudomonas aeruginosa by effectively inhibiting these enzymes .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Comparisons
Aryl Boronic Acids
- Phenylboronic Acid (PBA): Lacks the fused heterocyclic system of quinoline. PBA has a pKa ~8.8, limiting its diol-binding efficiency at physiological pH (7.4). In contrast, (6-chloroquinolin-8-yl)boronic acid’s quinoline ring and chlorine substituent likely lower its pKa, enhancing reactivity under physiological conditions .
- 6-Hydroxynaphthalen-2-yl Boronic Acid: Contains a naphthalene ring system with a hydroxyl group. Demonstrated potent cytotoxicity (IC50 = 0.1969 µM in 4T1 breast cancer cells), attributed to enhanced solubility and target interactions. The chlorine in this compound may improve membrane permeability compared to hydroxyl groups .
- Meta-Substituted Aryl Boronic Acids: Evidence shows meta-substituted derivatives (e.g., 3-AcPBA) exhibit superior enzyme inhibition (IC50 = 20–30 µM against R39 serine protease) compared to ortho-substituted analogs. The 8-position boronic acid group on quinoline may mimic meta-substitution effects, optimizing target binding .
Heterocyclic Boronic Acids
- (3-Chloroisoquinolin-5-yl)boronic Acid: A structural isomer with chlorine on isoquinoline.
- Benzoxaboroles: Cyclic boronic esters with low pKa (~7) and high glucose-binding constants. While this compound lacks cyclization, its planar quinoline system may facilitate interactions with flat biomolecular targets (e.g., DNA or kinases) .
Functional Comparisons
Anticancer Activity
- Phenanthren-9-yl Boronic Acid: Displays sub-micromolar cytotoxicity (IC50 = 0.2251 µM in 4T1 cells), comparable to 6-hydroxynaphthalen-2-yl boronic acid. The extended aromatic system in phenanthrene may enhance intercalation with DNA, whereas this compound’s chlorine could promote halogen bonding with protein targets .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, surpassing trichostatin A (1.5 µM). The methoxyethyl group improves solubility, a feature absent in this compound, which may rely on chloro-quinoline for lipophilicity .
Enzyme Inhibition and Selectivity
- Boronic Acid Proteasome Inhibitors (e.g., Bortezomib): Contain boronic acid moieties critical for binding proteasome active sites.
- R39 Serine Protease Inhibitors: Meta-substituted aryl boronic acids show stronger inhibition than ortho-substituted analogs.
Physicochemical Properties
*Estimated based on electronic effects of chlorine and quinoline.
Preparation Methods
Reaction Mechanism and Catalytic Systems
Palladium-catalyzed borylation represents the most widely adopted method for synthesizing (6-chloroquinolin-8-yl)boronic acid. The process involves the coupling of 6-chloroquinoline derivatives with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis. Key steps include oxidative addition of the C–Cl bond to Pd⁰, transmetallation with B₂Pin₂, and reductive elimination to form the C–B bond.
Catalytic systems such as Pd(OAc)₂ with XPhos ligand in ethanol at 80°C yield optimal results. A study demonstrated that Pd(OAc)₂ outperformed Pd₂(dba)₃ and Pd(PPh₃)₂Cl₂, achieving yields up to 85%. The absence of external ligands simplifies the protocol, enhancing cost efficiency.
Table 1: Optimization of Pd-Catalyzed Borylation Conditions
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | KOAc | EtOH | 80 | 85 |
| Pd₂(dba)₃ | XPhos | KOAc | EtOH | 80 | 35 |
| Pd(PPh₃)₂Cl₂ | None | KOAc | EtOH | 80 | 0 |
Substrate Scope and Limitations
The method accommodates electron-withdrawing and donating substituents on the quinoline core. However, bromoquinoline analogs exhibit lower yields (45%) due to competitive dehalogenation. Scalability is confirmed through gram-scale syntheses, maintaining yields >70%.
Grignard Reagent-Mediated Synthesis
Protocol Overview
An alternative approach employs Grignard reagents derived from chlorinated aromatics. Magnesium chips react with 1,4-dichlorobenzene in n-butyl ether under inert conditions to form RMgBr, which subsequently reacts with trialkylborates at -70°C. Acidolysis and recrystallization yield the boronic acid with 93% purity (HPLC) and 93% yield.
Table 2: Grignard Method Parameters
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Grignard Formation | Mg, 1,4-dichlorobenzene | Reflux in n-butyl ether | RMgBr intermediate |
| Boronation | Trialkylborates | -70°C, 4h stirring | Crude boronate ester |
| Acidolysis | HCl (20%) | 0°C, 30min | Boronic acid product |
Industrial Applicability
This method reduces production costs by 40% compared to Pd-catalyzed routes, leveraging inexpensive Mg and avoiding precious-metal catalysts. The use of n-butyl ether as a recyclable solvent further enhances sustainability.
Suzuki-Miyaura Cross-Coupling Derivatives
Post-Borylation Functionalization
This compound serves as a precursor for oxaboroles and trifluoroborate salts. Treatment with KHF₂ in methanol converts pinacol boronate esters to trifluoroborates (75% yield), while silica gel-mediated hydrolysis yields boronic acids (55% yield).
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Pd-Catalyzed Borylation | Grignard Method |
|---|---|---|
| Yield | 75–85% | 93% |
| Cost | High (Pd catalysts) | Low (Mg, solvents) |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | <5% impurities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Chloroquinolin-8-yl)boronic acid to ensure high purity?
- Methodological Answer : The synthesis of this compound typically involves Miyaura borylation, where halogenated precursors (e.g., 6-chloro-8-iodoquinoline) react with bis(pinacolato)diboron under palladium catalysis. To minimize impurities, intermediates should be purified via column chromatography or recrystallization. Derivatization to boronic esters (e.g., pinacol esters) during synthesis can stabilize the boronic acid and simplify purification . Post-synthesis, rigorous analytical validation (e.g., LC-MS/MS) is critical to confirm purity and structural fidelity.
Q. How can the purity and structural integrity of this compound be verified using modern analytical techniques?
- Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting boronic acid impurities at ppm levels. For structural confirmation, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables on-plate derivatization, suppressing boroxine formation and simplifying sequencing. Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) further validates boron coordination and aromatic proton environments .
Q. What are the thermodynamic binding affinities of this compound with diol-containing biomolecules?
- Methodological Answer : Binding constants (Kd) can be determined via fluorescence titration or isothermal titration calorimetry (ITC) under physiological pH. The chloroquinoline moiety may enhance π-π stacking with aromatic residues in glycoproteins, altering affinity compared to simpler arylboronic acids. Comparative studies with analogs (e.g., phenylboronic acids) can isolate electronic and steric effects of the quinoline scaffold .
Advanced Research Questions
Q. How do kinetic parameters (kon/koff) of this compound-diol interactions influence its efficacy in real-time biosensing applications?
- Methodological Answer : Stopped-flow fluorescence spectroscopy provides millisecond resolution for measuring kon (association rate) and koff (dissociation rate). For real-time glucose sensing, rapid kon (e.g., ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) ensures rapid signal response, while slow koff improves sensitivity. Photoisomerizable azobenzene-boronic acid hybrids (e.g., E/Z switching with red light) can dynamically modulate binding kinetics for tunable sensor platforms .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein detection systems?
- Methodological Answer : Surface plasmon resonance (SPR) studies show that buffer composition (e.g., high ionic strength) reduces electrostatic interference. Functionalizing surfaces with polyethylene glycol (PEG) spacers minimizes hydrophobic interactions. Competitive elution with sorbitol or fructose disrupts non-specific diol binding, enhancing selectivity for target glycoproteins .
Q. Can this compound be integrated into stimuli-responsive hydrogels for controlled drug delivery, and what factors affect its release kinetics?
- Methodological Answer : Covalent incorporation into poly(acrylamide) hydrogels enables glucose-responsive swelling via reversible diol crosslinking. Release kinetics depend on hydrogel pore size, boronic acid density, and diol concentration. For photoresponsive systems, azobenzene-modified boronic acids allow light-triggered drug release, with Z-isomers enhancing diol binding and retention .
Q. How does the chloroquinoline moiety influence the anticancer activity of this compound compared to other arylboronic acids?
- Methodological Answer : The chloroquinoline group may enhance tubulin polymerization inhibition via dual mechanisms: boronic acid-mediated proteasome inhibition (as in Bortezomib) and quinoline-induced DNA intercalation. Comparative cytotoxicity assays against cancer cell lines (e.g., glioblastoma) and COMPARE analysis with combretastatin analogs can isolate structural contributions. Apoptosis induction can be quantified via flow cytometry (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
